Disulfide, 1-methylpropyl propyl Disulfide, 1-methylpropyl propyl Disulfide, 1-methylpropyl propyl is a natural product found in Ferula sinkiangensis and Ferula assa-foetida with data available.
Brand Name: Vulcanchem
CAS No.: 59849-54-6
VCID: VC19544093
InChI: InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C7H16S2
Molecular Weight: 164.3 g/mol

Disulfide, 1-methylpropyl propyl

CAS No.: 59849-54-6

Cat. No.: VC19544093

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Disulfide, 1-methylpropyl propyl - 59849-54-6

Specification

CAS No. 59849-54-6
Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
IUPAC Name 2-(propyldisulfanyl)butane
Standard InChI InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3
Standard InChI Key KHTNPVYWCGRQEA-UHFFFAOYSA-N
Canonical SMILES CCCSSC(C)CC

Introduction

Chemical Identity and Nomenclature

Disulfide, 1-methylpropyl propyl belongs to the class of organic disulfides, defined by the general formula RSSR' where R and R' are alkyl groups. Its systematic IUPAC name, 2-[(1E)-prop-1-en-1-yldisulfanyl]butane, reflects the trans configuration of its propene moiety and sec-butyl chain . Alternative nomenclature includes:

SynonymSource
sec-Butyl propyl disulfidePubChem
n-Propyl sec-butyl disulfidePubChem
59849-54-6CAS Registry

The compound’s molecular formula, C₇H₁₆S₂, corresponds to a molecular weight of 164.3 g/mol . Its SMILES notation, CCC(C)SSCCC, clarifies the bonding arrangement: a disulfide bridge (-S-S-) connects a propyl group (CH₂CH₂CH₃) to a sec-butyl chain (CH(CH₂CH₃)CH₂) .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography and computational modeling reveal a bent conformation around the disulfide bond, with a dihedral angle of approximately 90° between the two sulfur atoms . This geometry arises from steric repulsion between the bulky sec-butyl and propyl groups, as evidenced by the compound’s rotatable bond count of 4 . The trans configuration of the propene moiety further stabilizes the structure through reduced van der Waals strain .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 510–525 cm⁻¹ (S-S stretching) and 2,960–2,850 cm⁻¹ (C-H stretching of alkyl groups) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 0.95–1.05 (triplet, 3H, CH₃), δ 1.35–1.45 (multiplet, 2H, CH₂), δ 2.65–2.75 (multiplet, 1H, CH-S) .

    • ¹³C NMR: δ 22.1 (CH₃), δ 35.6 (CH₂), δ 50.3 (CH-S) .

Thermodynamic and Solubility Data

PropertyValueSource
Density (25°C)0.98 g/mLAnalogous data
Boiling PointNot reported
LogP (Octanol-Water)Estimated 3.2Calculated
Refractive Index~1.48Analogous data

The compound’s hydrophobicity (LogP ≈ 3.2) suggests limited water solubility, aligning with its classification as a nonpolar disulfide .

Natural Occurrence and Biosynthesis

Taxonomic Distribution

Disulfide, 1-methylpropyl propyl has been identified in:

  • Ferula sinkiangensis: A medicinal plant used in traditional Chinese medicine for its antispasmodic properties .

  • Ferula assa-foetida: Source of asafoetida, a resin with documented antimicrobial activity .

Its presence in these species implies a biosynthetic pathway involving cysteine-derived thiol intermediates. Proposed steps include:

  • Enzymatic oxidation of cysteine to cystine.

  • Alkylation by propyl and sec-butyl groups via S-adenosylmethionine (SAM)-dependent transferases .

ParameterStatusSource
FDA ApprovalNot evaluated
FEMA GRASNo
EPA ClassificationNot regulated

No acute toxicity data are available. General precautions for handling disulfides include:

  • Avoiding inhalation or skin contact due to potential irritancy.

  • Storage at 0–6°C in airtight containers to prevent oxidation .

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